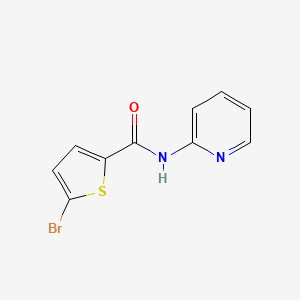

![molecular formula C18H12F2N2S3 B4621857 3,5-双[(3-氟苄基)硫代]异噻唑-4-腈](/img/structure/B4621857.png)

3,5-双[(3-氟苄基)硫代]异噻唑-4-腈

描述

"3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile" is a compound likely to be of interest in the field of materials science or pharmaceuticals, given its complex structure incorporating fluorine, a sulfur-containing isothiazole ring, and a nitrile group. These functional groups suggest potential applications in the development of novel organic compounds with unique physical and chemical properties.

Synthesis Analysis

The synthesis of complex molecules like "3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile" typically involves multi-step reactions, starting from simpler molecules. A possible pathway might involve the initial synthesis of the isothiazole ring, followed by the introduction of the fluorobenzylthio groups and the carbonitrile functionality. Techniques such as nucleophilic substitution for introducing the fluorobenzyl groups and condensation reactions for the carbonitrile group might be employed.

Molecular Structure Analysis

The molecular structure of "3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile" would likely be characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and possibly X-ray crystallography for solid-state structure determination. These techniques would provide detailed information about the molecule's electronic environment, the nature of its bonds, and the spatial arrangement of its atoms.

Chemical Reactions and Properties

This compound's reactivity would be influenced by its functional groups. The isothiazole ring might engage in electrophilic substitution reactions, while the nitrile group could be involved in nucleophilic addition reactions. The presence of fluorobenzyl groups could affect the molecule's overall reactivity and electronic properties, making it a candidate for further functionalization.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystallinity can be predicted based on the molecular structure. The presence of fluorine atoms often increases the compound's stability and affects its physical properties, such as boiling and melting points.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards different classes of reagents, and stability under various conditions, would be determined by the functional groups present. The nitrile group could confer some degree of acidity to the molecule, allowing for reactions typical of nitriles, such as hydrolysis to carboxylic acids or amides under certain conditions.

References (Sources)

While direct sources on "3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile" are not available, the following references provide insight into similar compounds and their properties, which can be extrapolated to predict the characteristics of the compound :

- Synthesis and properties of isothiazole derivatives: (Pujari et al., 1990).

- Characterization and reactivity of nitrile-containing compounds: (Chang et al., 2003).

- Analysis of fluorine-containing organic compounds: (Tacke et al., 1992).

科学研究应用

光致变色和荧光转换特性

对具有相似结构基序的化合物,例如六亚烯型光致变色化合物,的研究揭示了对其光致变色和荧光转换特性的研究。这些化合物表现出进行光致变色着色反应的能力,并表现出具有高量子产率的荧光。这些特性对于材料科学中的应用至关重要,包括光响应材料的开发(Taguchi, Nakagawa, Nakashima, & Kawai, 2011)。

合成和结构分析

异噻唑及其相关杂环的衍生物和类似物的合成是该领域研究的基础方面。5-硫代烷基异恶唑衍生物的合成以及新型化合物的制备和表征,例如 1-(4-氟苯甲酰基)-3-(异构氟苯基)硫脲,提供了对这些化合物的合成方法和结构性质的见解。这些工作通常涉及使用 X 射线衍射、核磁共振和 FTIR 光谱等技术进行详细分析,有助于了解其分子结构和在各个领域的潜在应用(Balasubramaniam, Mirzaei, & Natale, 1990); (Saeed, Erben, Shaheen, & Flörke, 2011)。

潜在的生物和催化应用

对类似化合物的生物和催化活性的研究也很显着。对三氮唑吡唑衍生物及其作为 HIV-1 抑制剂的潜力的研究,以及对新型二价吡唑啉基三唑作为潜在 VEGFR TK 抑制剂和抗癌剂的研究,突出了这些化合物的潜在生物医学应用。这些研究为设计新型抗癌药物和探索其作用机制提供了途径(Larsen, Zahran, Pedersen, & Nielsen, 1999); (Abd-Rabou, Abdel-Wahab, & Bekheit, 2018)。

属性

IUPAC Name |

3,5-bis[(3-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N2S3/c19-14-5-1-3-12(7-14)10-23-17-16(9-21)18(25-22-17)24-11-13-4-2-6-15(20)8-13/h1-8H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECJALMVRSFBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=C(C(=NS2)SCC3=CC(=CC=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl ({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4621782.png)

![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)

![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)

![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)

![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4621803.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)

![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)

![N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)

![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4621832.png)

![1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4621848.png)

![3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4621851.png)

![N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B4621858.png)